molecular formula C8H14ClNO3S B2668156 Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride CAS No. 2375269-52-4

Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

Cat. No.: B2668156
CAS No.: 2375269-52-4
M. Wt: 239.71
InChI Key: MYMMRKVAFHHTRR-UHFFFAOYSA-N
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Description

Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H14ClNO3S and a molecular weight of 239.72 g/mol . This compound is known for its unique bicyclic structure, which includes a sulfur atom, making it an interesting subject for various chemical and pharmaceutical studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2lambda6-thiabicyclo[2.1.1]hex-1-ene-4-carboxylate: Similar structure but lacks the imino and oxo groups.

    Ethyl 2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but lacks the imino group.

Uniqueness

Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride is unique due to its combination of imino, oxo, and sulfur-containing bicyclic structure. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-imino-2-oxo-2λ6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S.ClH/c1-2-12-7(10)8-3-6(4-8)13(9,11)5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMMRKVAFHHTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)S(=N)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375269-52-4
Record name ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
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